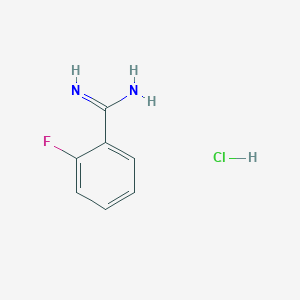

2-Fluorobenzamidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDJPGDATCBGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471023 | |

| Record name | 2-Fluorobenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57075-81-7 | |

| Record name | 2-Fluorobenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-benzamidine; hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluorobenzamidine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzamidine hydrochloride is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. As a derivative of benzamidine, it belongs to a class of compounds known for their ability to inhibit serine proteases, a group of enzymes implicated in a wide range of physiological and pathological processes. The presence of a fluorine atom on the benzene ring can significantly alter the compound's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile as a therapeutic agent or a research tool.

This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, and explores its potential applications, particularly as an enzyme inhibitor. It also outlines generalized experimental protocols for its synthesis and use in enzyme inhibition assays and discusses its potential role in cellular signaling pathways.

Core Properties of this compound

This compound is a white to off-white crystalline solid.[1] It is soluble in water.[1][2] The hydrochloride salt form generally enhances the aqueous solubility of the parent compound.[3]

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₇H₈ClFN₂ | [1] |

| Molecular Weight | 174.61 g/mol | [4] |

| CAS Number | 57075-81-7 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 98-100 °C | |

| Solubility | Soluble in water | [1][2] |

| pKa | Data not available |

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules and as a research tool for studying enzyme mechanisms.[1] Its primary recognized application lies in its potential to act as an inhibitor of serine proteases.[3]

Serine Protease Inhibition

Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[5] They function by binding to the active site of the enzyme, often through interactions with the aspartate residue at the bottom of the S1 pocket, thereby blocking the access of the natural substrate. The fluorine substituent in this compound can influence its binding affinity and selectivity for different serine proteases.

Experimental Protocols

General Synthesis of Benzamidine Hydrochlorides

A common method for the synthesis of benzamidine hydrochlorides involves a two-step process starting from the corresponding benzonitrile.[4][6][7]

Step 1: Formation of Benzamidoxime

-

Benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) and a phase transfer catalyst (e.g., benzyltriethylammonium chloride) in a suitable solvent system (e.g., water).[4][6]

-

The reaction mixture is typically stirred at a controlled temperature (e.g., 40°C) for several hours.[4][6]

-

Upon completion, the pH is adjusted to near neutral to precipitate the benzamidoxime product, which is then filtered and dried.[4][6]

Step 2: Reduction of Benzamidoxime to Benzamidine Hydrochloride

-

The benzamidoxime is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation.[4]

-

A catalyst such as Raney Nickel is added to the mixture in an autoclave.[4]

-

The reaction is carried out under hydrogen pressure at a specific temperature (e.g., 50°C) until the uptake of hydrogen ceases.[4]

-

After the reaction, the catalyst is filtered off, and the filtrate is concentrated. The resulting crude benzamidine is then treated with hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization.

Serine Protease Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of this compound against a model serine protease, such as trypsin, using a chromogenic substrate.

Materials:

-

Serine protease (e.g., Trypsin)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

This compound stock solution (dissolved in assay buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

In a 96-well microplate, add a fixed amount of the serine protease solution to each well.

-

Add the different concentrations of the inhibitor (this compound) to the wells containing the enzyme. Include a control well with no inhibitor.

-

Incubate the enzyme-inhibitor mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the absorbance of the wells at a specific wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using a microplate reader.

-

The rate of the reaction is determined from the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

References

- 1. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.cn]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride - Google Patents [patents.google.com]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Fluorobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound: 2-Fluorobenzamidine Hydrochloride

This compound is a synthetic organic compound that has garnered interest in medicinal chemistry as a potential pharmacophore and a versatile building block for the synthesis of more complex bioactive molecules. Its chemical structure, featuring a fluorinated benzene ring and an amidine group, provides a unique combination of electronic properties and hydrogen bonding capabilities, making it a subject of investigation for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzamidine molecule substituted with a fluorine atom at the ortho position of the phenyl ring, and it is supplied as a hydrochloride salt.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57075-81-7 | PubChem |

| Molecular Formula | C₇H₈ClFN₂ | PubChem |

| Molecular Weight | 174.61 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Solubility | Soluble in water | Commercial Suppliers |

Synthesis

The primary synthetic route to this compound is the Pinner reaction . This well-established method in organic chemistry allows for the conversion of a nitrile into an imidate, which is then subsequently treated with ammonia to form the corresponding amidine.

Experimental Protocol: Pinner Reaction for Amidine Synthesis (General)

-

Imidate Formation: 2-Fluorobenzonitrile is dissolved in an anhydrous alcohol (typically ethanol or methanol) and cooled in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution until saturation.

-

The reaction mixture is stirred at a low temperature for several hours to allow for the formation of the ethyl 2-fluorobenzimidate hydrochloride precipitate (Pinner salt).

-

The precipitate is filtered, washed with a cold, anhydrous solvent (e.g., diethyl ether), and dried under vacuum.

-

Amidine Formation: The isolated Pinner salt is then dissolved in a cold solution of anhydrous alcohol saturated with ammonia.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is removed under reduced pressure, and the resulting crude this compound is purified by recrystallization.

Logical Workflow for the Pinner Synthesis:

Caption: Workflow of the Pinner reaction for synthesizing 2-Fluorobenzamidine HCl.

Biological Activity of a Key Derivative: Bithiophene-Fluorobenzamidine (BFB)

While extensive biological data for this compound itself is limited in the public domain, a significant body of research exists for a prominent derivative, bithiophene-fluorobenzamidine (BFB) . These studies provide valuable insights into the potential therapeutic applications of the 2-fluorobenzamidine scaffold, particularly in oncology.

Anti-Cancer Activity of Bithiophene-Fluorobenzamidine (BFB)

BFB has demonstrated potent anti-tumor activities in preclinical models of breast and colorectal cancer. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell migration and metastasis.[1][2]

Table 2: In Vitro and In Vivo Anti-Cancer Activity of Bithiophene-Fluorobenzamidine (BFB)

| Parameter | Cell Line/Model | Result | Reference |

| IC₅₀ (Antiproliferative) | HCT-116 (Colon Cancer) | ~0.3 µg/mL | [2] |

| Apoptosis Induction | MCF-7 (Breast Cancer) | 153-fold increase in total apoptotic cells | [1] |

| Tumor Incidence Reduction | DMBA-induced Breast Cancer (Mice) | ~88% reduction | [1] |

| Tumor Multiplicity Reduction | DMBA-induced Breast Cancer (Mice) | 41% reduction | [1] |

| Tumor Size Reduction | DMBA-induced Breast Cancer (Mice) | ~76% reduction | [1] |

Experimental Protocol: In Vitro Apoptosis Assay (Annexin V)

-

Cell Culture: MCF-7 breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 6-well plates and treated with BFB (at its IC₅₀ concentration) or a vehicle control (DMSO) for 48 hours.

-

Staining: After treatment, cells are harvested, washed with PBS, and stained with Annexin V-PE and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

Signaling Pathway Implicated in BFB's Anti-Cancer Activity:

The anti-tumor effects of BFB are associated with the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.

Caption: BFB's proposed anti-cancer mechanism of action.

Potential Therapeutic Applications and Future Directions

The benzamidine moiety is a known structural motif in inhibitors of serine proteases, a class of enzymes implicated in various physiological and pathological processes, including coagulation, inflammation, and cancer progression. While specific inhibitory data for this compound against a panel of serine proteases is not yet published, its structural similarity to known inhibitors suggests this as a promising area for future investigation.

Furthermore, anecdotal evidence from chemical suppliers suggests potential antimicrobial and anti-inflammatory properties of this compound. However, robust experimental data, including minimum inhibitory concentrations (MICs) against various microbial strains and IC₅₀ values in relevant anti-inflammatory assays, are required to substantiate these claims.

Experimental Protocol: In Vitro Serine Protease Inhibition Assay (General Fluorogenic)

-

Reagents: A specific serine protease (e.g., trypsin, thrombin), a corresponding fluorogenic substrate, and a suitable assay buffer are required.

-

Inhibitor Preparation: A stock solution of this compound is prepared in an appropriate solvent and serially diluted to the desired concentrations.

-

Assay Procedure: The enzyme, inhibitor, and buffer are pre-incubated in a microplate. The reaction is initiated by the addition of the fluorogenic substrate.

-

Data Acquisition: The increase in fluorescence resulting from the enzymatic cleavage of the substrate is monitored over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Serine Protease Inhibition Assay:

Caption: General workflow for assessing serine protease inhibition.

Conclusion

This compound represents a chemical scaffold with considerable potential for the development of novel therapeutics. While current detailed biological data is primarily centered on its bithiophene derivative, the potent anti-cancer activities observed for BFB underscore the value of the 2-fluorobenzamidine moiety. Further research is warranted to elucidate the standalone biological activities of this compound, particularly its efficacy as a serine protease inhibitor and its potential antimicrobial and anti-inflammatory properties. Such studies will be instrumental in guiding the future design and development of new drugs based on this promising chemical entity.

References

A Technical Guide to 2-Fluorobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluorobenzamidine hydrochloride, a versatile chemical compound with significant applications in pharmaceutical research and drug development. The document details its chemical and physical properties, highlights its role as a crucial building block in medicinal chemistry, and explores its applications in the synthesis of therapeutic agents. Particular emphasis is placed on its function as a scaffold for developing inhibitors of enzymes such as serine proteases.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for a wide range of in vitro and in vivo studies.[1] The presence of the fluorine atom enhances its reactivity and selectivity, establishing it as a valuable component in the synthesis of diverse bioactive molecules.[1]

| Property | Value | References |

| Molecular Weight | 174.61 g/mol | [1] |

| Molecular Formula | C₇H₇FN₂ · HCl | [1] |

| Alternate Formula | C₇H₈ClFN₂ | [2][3] |

| CAS Number | 57075-81-7 | [1][2][3] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Purity | ≥ 95% | [1] |

| Solubility | Soluble in water | [2] |

| Storage Conditions | 0 - 8 °C | [1] |

Applications in Research and Drug Development

This compound is a key fragment molecule that serves as a foundational scaffold for molecular linking, expansion, and modification in drug discovery.[3] Its structural properties make it a preferred choice for medicinal chemists aiming to optimize lead compounds.[1]

Key application areas include:

-

Enzyme Inhibition: It is a fundamental building block for synthesizing inhibitors of serine proteases, which are critical targets in numerous disease mechanisms.[1] Its potential as an inhibitor for various enzymes and receptors makes it a valuable tool in drug discovery.[2]

-

Therapeutic Agent Design: Researchers have utilized this compound in the design of potent therapeutic agents for oncology and infectious diseases.[1]

-

Pharmaceutical Synthesis: It is widely used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system diseases.[2]

-

Antimicrobial and Anti-inflammatory Research: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.[2]

-

Agrochemicals: It is also being investigated for its potential use in developing safer and more effective pest control agents.[1]

Conceptual Synthesis and Experimental Workflow

While specific laboratory synthesis protocols are proprietary and vary, a common conceptual pathway for the synthesis of benzamidine derivatives involves the Pinner reaction. This process typically starts with the corresponding nitrile (2-fluorobenzonitrile), which is treated with an alcohol and hydrogen chloride gas to form an imino ether hydrochloride (a Pinner salt). Subsequent treatment of this intermediate with ammonia yields the final amidine hydrochloride.

The following diagram illustrates this conceptual workflow.

References

An In-depth Technical Guide to the Synthesis of 2-Fluorobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluorobenzamidine hydrochloride, a key building block in the development of various pharmaceutical compounds. The primary synthesis pathway proceeds through the well-established Pinner reaction, which transforms 2-fluorobenzonitrile into the target amidine hydrochloride in a two-step process. This document outlines the detailed experimental protocols for this synthesis, presents quantitative data in a clear, tabular format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound is most commonly achieved via a two-step Pinner reaction. The first step involves the formation of an intermediate imidate salt, ethyl 2-fluorobenzimidate hydrochloride, by reacting 2-fluorobenzonitrile with ethanol in the presence of hydrogen chloride. The subsequent step is the ammonolysis of this intermediate to yield the final product, this compound.

Experimental Protocols

The following protocols are based on established Pinner reaction methodologies, adapted for the synthesis of this compound.[1]

Step 1: Synthesis of Ethyl 2-fluorobenzimidate hydrochloride (Pinner Salt Formation)

This step involves the reaction of 2-fluorobenzonitrile with ethanol saturated with hydrogen chloride gas to form the Pinner salt intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Volume (mL) |

| 2-Fluorobenzonitrile | 121.11 | 1.0 | 121.11 | ~105 |

| Anhydrous Ethanol | 46.07 | - | - | 500 |

| Hydrogen Chloride (gas) | 36.46 | ~10.0 | ~364.6 | - |

Procedure:

-

A dry, 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with anhydrous ethanol (500 mL).

-

The flask is cooled to -10°C in an ice-salt bath.

-

Dry hydrogen chloride gas is bubbled through the cold ethanol with vigorous stirring until the solution is saturated. This typically takes 2-3 hours.

-

2-Fluorobenzonitrile (121.11 g, 1.0 mol) is added dropwise to the cold, saturated ethanolic HCl solution over 30 minutes, ensuring the temperature remains below 0°C.

-

The reaction mixture is then allowed to slowly warm to room temperature and stirred for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to 0-5°C, and the precipitated white solid (ethyl 2-fluorobenzimidate hydrochloride) is collected by filtration under a nitrogen atmosphere.

-

The solid is washed with two portions of cold, anhydrous diethyl ether (100 mL each) and dried under vacuum to yield the Pinner salt.

Expected Yield: 85-95%

Step 2: Synthesis of this compound (Ammonolysis)

This step involves the conversion of the Pinner salt intermediate to the final product by reaction with ammonia.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Volume (mL) |

| Ethyl 2-fluorobenzimidate hydrochloride | 203.65 | 0.85 | 173.10 | - |

| Anhydrous Ethanol | 46.07 | - | - | 600 |

| Ammonia (gas) | 17.03 | ~5.0 | ~85.15 | - |

Procedure:

-

A solution of ammonia in anhydrous ethanol (15-20% w/w) is prepared by bubbling dry ammonia gas through cold (-10°C) anhydrous ethanol in a separate flask.

-

The dried ethyl 2-fluorobenzimidate hydrochloride (173.10 g, 0.85 mol) is suspended in anhydrous ethanol (200 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The ethanolic ammonia solution (~400 mL, containing ~5.0 mol of NH3) is added dropwise to the suspension of the Pinner salt at 0-5°C with stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by the disappearance of the imidate intermediate (TLC or HPLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure to about one-third of its original volume.

-

The precipitated white solid, this compound, is collected by filtration.

-

The crude product is washed with a small amount of cold ethanol and then with diethyl ether.

-

The product is dried under vacuum to afford pure this compound.

Expected Yield: 80-90% (from the Pinner salt)

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1. Imidate Formation | 2-Fluorobenzonitrile | Ethyl 2-fluorobenzimidate hydrochloride | Ethanol, HCl (gas) | Anhydrous Ethanol | 24-48 | -10 to RT | 85-95 | >98 |

| 2. Ammonolysis | Ethyl 2-fluorobenzimidate hydrochloride | This compound | Ammonia | Anhydrous Ethanol | 12-24 | 0 to RT | 80-90 | >99 |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the synthesis process.

Conclusion

The Pinner reaction provides a reliable and high-yielding pathway for the synthesis of this compound from readily available 2-fluorobenzonitrile. The two-step process, involving the formation of an intermediate Pinner salt followed by ammonolysis, is a well-established method for the preparation of aryl amidines. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a practical resource for the synthesis of this important pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature and the use of anhydrous reagents, is crucial for achieving high yields and purity.

References

2-Fluorobenzamidine Hydrochloride: A Review of a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzamidine hydrochloride is a halogenated aromatic amidine that has garnered interest within the pharmaceutical and chemical research sectors.[1] Structurally, it is characterized by a benzamidine core with a fluorine atom substituted at the 2-position of the phenyl ring, and it is typically supplied as a hydrochloride salt to improve its stability and solubility.[1] This compound serves primarily as a versatile synthetic intermediate or building block in the development of more complex molecules, particularly in the realm of drug discovery.[1] While extensive biological data on this compound itself is not widely available in the public domain, its utility as a precursor for various bioactive compounds is noted in the literature.[1] It is recognized for its potential role in the synthesis of enzyme inhibitors and compounds targeting the central nervous system.[1] General statements also allude to its potential antimicrobial and anti-inflammatory properties, though specific quantitative data to this effect are scarce.[1]

Chemical Properties and Synthesis

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 57075-81-7 | [1] |

| Molecular Formula | C₇H₈ClFN₂ | [1] |

| Molecular Weight | 174.61 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

While specific, detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed journals, the general synthesis of benzamidine derivatives is well-established. A common synthetic route to benzamidines involves the conversion of the corresponding benzonitrile. This transformation can be achieved via the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imino ether (a Pinner salt), followed by reaction with ammonia to yield the amidine.

A generalized workflow for this synthetic approach is illustrated in the diagram below.

Figure 1. A generalized synthetic pathway for the preparation of this compound from 2-Fluorobenzonitrile via the Pinner reaction.

Applications in Medicinal Chemistry and Drug Discovery

The primary significance of this compound lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. The benzamidine moiety is a known pharmacophore that can interact with various biological targets, most notably serine proteases. The introduction of a fluorine atom at the 2-position can modulate the electronic properties and metabolic stability of the resulting molecules, potentially enhancing their therapeutic profiles.

While specific examples of drug candidates synthesized directly from this compound are not extensively documented, the broader class of fluorinated benzamidine derivatives has been explored for various therapeutic applications.

Biological Activity

Direct and detailed quantitative data on the biological activity of this compound, such as IC50 or Ki values from enzyme inhibition assays or minimum inhibitory concentrations (MICs) from antimicrobial studies, are not available in the reviewed literature. Its potential as an antimicrobial and anti-inflammatory agent has been mentioned in general terms, but without supporting experimental evidence.[1]

It is important to distinguish this compound from more complex derivatives that incorporate this moiety. For instance, a significant body of research exists for a compound known as bithiophene-fluorobenzamidine (BFB), which has demonstrated potent anticancer properties. However, the biological activities and associated signaling pathways of BFB cannot be directly attributed to the parent this compound.

Conclusion

This compound is a valuable chemical entity, primarily serving as a synthetic precursor in the field of medicinal chemistry. Its utility is rooted in the combination of the pharmacologically relevant benzamidine scaffold and the modulating effects of the fluorine substituent. While there is a notable lack of specific, publicly available data on its own biological activities, its role as a building block for more complex and potentially potent therapeutic agents is evident. Further research and publication of data specifically on this compound would be beneficial to fully elucidate its pharmacological profile and potential applications. Researchers and drug development professionals are encouraged to view this compound as a key starting material for the exploration of novel chemical space in the pursuit of new therapeutics.

References

An In-depth Technical Guide to 2-Fluorobenzamidine Hydrochloride and its Derivatives

This technical guide provides a comprehensive overview of 2-Fluorobenzamidine hydrochloride, a versatile chemical intermediate, and its prominent derivative, bithiophene-fluorobenzamidine. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and significant biological activities.

Core Compound: this compound

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is soluble in water and should be stored in a cool, dry place under an inert atmosphere.[1]

| Property | Value | Reference |

| CAS Number | 57075-81-7 | [1] |

| Molecular Formula | C₇H₈ClFN₂ | |

| Molecular Weight | 174.61 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis

The primary route for the synthesis of this compound involves the Pinner reaction, starting from 2-fluorobenzonitrile. This reaction is a well-established method for converting nitriles into imidates, which are then subsequently treated with ammonia to yield the corresponding amidine.

Workflow for the Synthesis of this compound:

Experimental Protocol (General Pinner Reaction):

-

Step 1: Formation of the Imidate (Pinner Salt). 2-Fluorobenzonitrile is dissolved in an anhydrous alcohol, such as ethanol. The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the mixture. The reaction is typically stirred at a low temperature for several hours until the formation of the ethyl 2-fluorobenzimidate hydrochloride precipitate is complete.

-

Step 2: Amination to form the Amidine. The isolated imidate hydrochloride is then treated with a solution of ammonia in an appropriate solvent. This reaction is usually carried out at room temperature and results in the formation of this compound. The product can be purified by recrystallization.

Bithiophene-Fluorobenzamidine (BFB): A Biologically Active Derivative

A significant body of research has focused on a derivative of 2-Fluorobenzamidine, namely bithiophene-fluorobenzamidine (BFB). This compound has demonstrated potent antitumor activities.

Antitumor Activity of Bithiophene-Fluorobenzamidine (BFB)

Studies have shown that BFB is effective against breast and colorectal cancer models.

In a study on 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast cancer in mice:

-

BFB reduced tumor incidence by approximately 88%.[2]

-

It also led to a significant reduction in tumor multiplicity and size.[2]

-

BFB administration prevented the metastasis of cancerous cells to other organs.[2]

In a study on dimethylhydrazine (DMH)-induced colorectal cancer in rats:

-

BFB exhibited strong antiproliferative activity against HCT-116 colon cancer cells with an IC50 of approximately 0.3µg/ml.

-

The treatment decreased tumor incidence, multiplicity, and size.

| Parameter | BFB Treatment Effect (vs. DMBA/DMH control) | Reference |

| Breast Cancer Tumor Incidence | ~88% reduction | [2] |

| Breast Cancer Tumor Multiplicity | 41% reduction | [2] |

| Breast Cancer Tumor Size | ~76% reduction | [2] |

| Colorectal Cancer Antiproliferative Activity (IC50) | ~0.3µg/ml (in HCT-116 cells) |

Mechanism of Action of BFB

BFB exerts its antitumor effects through the induction of apoptosis and the modulation of key signaling pathways involved in cancer progression.

Signaling Pathway Modulation by BFB in DMBA-Induced Breast Cancer:

In breast cancer models, DMBA was found to significantly upregulate the expression of cyclin-dependent kinase 1 (CDK1) and human epidermal growth factor receptor 2 (HER2), while downregulating tumor suppressor p53, p21, estrogen receptor-alpha (ESR-α), and caspase-3 (CAS3).[2] BFB treatment reversed these effects, leading to the downregulation of CDK1 and HER2 and the upregulation of p53, p21, ESR-α, and CAS3.[2]

In colorectal cancer cells, BFB was shown to induce both extrinsic and intrinsic apoptotic pathways. It upregulated FasL, TRAIL, p53, and caspase-8, and downregulated the anti-apoptotic proteins Bcl-2 and survivin.

Pro-apoptotic and Anti-metastatic Activity of BFB

The pro-apoptotic and anti-metastatic effects of BFB have been confirmed in vitro using MCF-7 breast cancer cells.

Experimental Protocol: Annexin V Apoptosis Assay

-

Cell Seeding: MCF-7 cells are seeded in a 6-well plate at a density of 1 x 10⁵ cells/ml and incubated overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing either a vehicle control (e.g., DMSO) or BFB at its IC₅₀ concentration. The cells are then incubated for 48 hours.

-

Staining: After incubation, the cells are harvested, washed with PBS, and then stained with Annexin-V-PE and Propidium Iodide (PI) in a binding buffer for 15 minutes.

-

Analysis: The stained cells are analyzed by flow cytometry to quantify the populations of early apoptotic, late apoptotic, and necrotic cells.

In one study, treatment of MCF-7 cells with BFB for 48 hours resulted in a significant increase in the total apoptotic cell population from 0.4% to 61.3%.[2] Specifically, early apoptotic cells increased from 0% to 47.4%, and late apoptotic cells increased from 0.4% to 13.9%.[2]

| Cell Population | Control (0h) | BFB Treated (48h) |

| Early Apoptotic | 0% | 47.4% |

| Late Apoptotic | 0.4% | 13.9% |

| Total Apoptotic | 0.4% | 61.3% |

| Necrotic | 0.1% | 0.2% |

Experimental Protocol: Wound Healing (Scratch) Assay

-

Cell Seeding: MCF-7 cells are seeded in a 6-well plate to form a confluent monolayer.

-

Scratch Formation: A sterile pipette tip is used to create a uniform scratch or "wound" in the monolayer.

-

Treatment: The cells are washed to remove debris, and fresh medium containing either a vehicle control or BFB is added.

-

Imaging and Analysis: Images of the scratch are captured at the beginning of the experiment (0 hours) and at regular intervals thereafter. The rate of wound closure is measured to assess cell migration.

BFB treatment has been shown to reduce the migration of MCF-7 cells by approximately 29%, indicating its anti-metastatic potential.[2]

Workflow for In Vitro Anti-Cancer Assays of BFB:

Potential Applications and Future Directions

This compound and its derivatives hold promise for further investigation in drug discovery and development. While this compound itself is primarily utilized as a synthetic intermediate, its structural motifs are present in molecules with significant biological activity. The potent anti-cancer properties of bithiophene-fluorobenzamidine highlight the potential for developing novel therapeutics based on the fluorobenzamidine scaffold. Further research is warranted to explore the direct biological activities of this compound and to synthesize and evaluate new derivatives for a range of therapeutic targets.

References

2-Fluorobenzamidine hydrochloride physical and chemical properties

An In-depth Technical Guide to 2-Fluorobenzamidine Hydrochloride: Core Physical and Chemical Properties for Researchers

Introduction

This compound (CAS No: 57075-81-7) is a synthetic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2][3] Its structure, featuring a fluorinated benzene ring coupled with an amidine group, makes it a versatile building block for creating more complex molecules with potential therapeutic applications.[2][3] This compound serves as a crucial intermediate and a key fragment molecule in the synthesis of novel drug candidates, especially in the development of inhibitors for enzymes like serine proteases, which are implicated in various diseases.[2] Its utility has been noted in research targeting central nervous system disorders, oncology, and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure, formula, and unique identifiers. This compound is the hydrochloride salt of 2-fluorobenzamidine, which enhances its solubility and stability for research applications.[2]

Caption: Core identifiers and key physical properties of this compound.

Quantitative Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for experimental design, formulation, and synthesis.

| Property | Value | Source(s) |

| CAS Number | 57075-81-7 | [1][2][3][4] |

| Molecular Formula | C₇H₈ClFN₂ or C₇H₇FN₂ · HCl | [1][2][3] |

| Molecular Weight | 174.6 g/mol or 174.61 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid/powder | [1][2][4] |

| Melting Point | 98-100 °C | [4] |

| Solubility | Soluble in water | [1][2] |

| Purity | ≥ 95% | [2] |

| Storage Conditions | 0 - 8 °C, Inert atmosphere, Room Temperature | [2][4] |

Chemical Properties and Reactivity

This compound is recognized for its stability under appropriate storage conditions.[2] The presence of the fluorine atom and the amidine functional group imparts specific reactivity.[1][2] It is primarily used as a reactant or building block in the synthesis of more complex pharmaceutical compounds.[1] The hydrochloride salt form enhances its solubility in aqueous media, which is advantageous for various in vitro studies and reaction conditions.[2]

High temperatures should be avoided as the compound may emit toxic fumes.[1] While specific incompatibility data is limited in the provided results, standard laboratory precautions for handling amine salts and halogenated aromatic compounds are recommended.

Role in Drug Discovery and Development

This compound is a valuable tool in drug discovery, primarily serving as a structural scaffold for modification and expansion.[3] Its application spans several therapeutic areas due to its ability to be incorporated into molecules that can inhibit specific enzymes or interact with biological receptors.[1][2]

Caption: Conceptual workflow of this compound in drug discovery.

Its role as a precursor for serine protease inhibitors is particularly noteworthy.[2] Serine proteases are a large family of enzymes involved in processes ranging from blood coagulation to digestion and are often targets in diseases like cancer and viral infections. The amidine group can mimic the guanidinium group of arginine, a common substrate for many proteases, while the fluorinated ring allows for further chemical modifications to enhance potency and selectivity.

Caption: Mechanism of action as a competitive enzyme inhibitor building block.

Experimental Protocols: General Methodologies

While specific, detailed experimental protocols for determining the properties of this compound were not available in the search results, standard laboratory procedures are applicable. The following are general methodologies for key property assessments.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small, dry sample of this compound powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute as the expected melting point is approached (98-100 °C).[4]

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range represents the melting point.

Aqueous Solubility Assessment (Qualitative)

-

Preparation: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to a test tube or vial.

-

Solvent Addition: A known volume of deionized water (e.g., 1 mL) is added to the vial at room temperature.

-

Mixing: The mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes).

-

Observation: The sample is visually inspected for the presence of undissolved solid. If the solid completely dissolves, the compound is considered soluble under these conditions. The process can be repeated with increasing amounts of solute to estimate the solubility limit. The reported solubility in water indicates a positive result in this type of assay.[1]

Safety and Handling

Users should handle this compound with standard laboratory safety precautions. It may cause skin and eye irritation.[1] Ingestion may be harmful.[1] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated place, away from high temperatures.[1][2]

References

Technical Guide: Physicochemical Properties of 2-Fluorobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data, experimental protocols for solubility determination, and relevant biological signaling pathways for 2-Fluorobenzamidine hydrochloride (CAS: 57075-81-7). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈ClFN₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 174.61 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Purity | ≥ 95% | --INVALID-LINK-- |

| Storage | 0 - 8 °C | --INVALID-LINK-- |

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not extensively available in public literature. However, qualitative assessments indicate that it is soluble in water.[1] The hydrochloride salt form is specifically designed to enhance aqueous solubility.[2]

For novel drug development, the lack of precise solubility data necessitates experimental determination. A generalized but detailed protocol for this purpose is provided in the following section.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be visually apparent.

-

Place the vials in a temperature-controlled shaker, maintaining a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when consecutive measurements are consistent.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant using a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated analytical method, such as HPLC, to generate a calibration curve.

-

Dilute the saturated filtrate to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Calculate the concentration of the saturated solution by applying the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Caption: A generalized workflow for determining compound solubility using the shake-flask method.

Relevant Signaling Pathways

While specific signaling pathway interactions for this compound are not detailed in the available literature, studies on closely related fluorobenzamidine derivatives provide insights into their potential biological targets, particularly in the context of cancer research. For instance, a bithiophene-fluorobenzamidine derivative has been shown to exert anti-tumor effects by modulating key proteins in cancer-related signaling pathways.

This derivative has been observed to cause the downregulation of Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal Growth Factor Receptor 2 (HER2). Concurrently, it leads to the upregulation of tumor suppressor proteins p53 and p21, the Estrogen Receptor Alpha (ESR-α), and the apoptosis-executing enzyme Caspase-3 (CAS3). These interactions collectively contribute to the inhibition of cancer cell proliferation and the induction of apoptosis.

Caption: Plausible signaling interactions of a fluorobenzamidine derivative in cancer cells.

References

Spectroscopic Analysis of 2-Fluorobenzamidine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzamidine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical development, a thorough characterization using various spectroscopic techniques is essential to confirm its identity, purity, and structure. This technical guide outlines the key spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive search of publicly available scientific literature and chemical databases did not yield specific, published experimental spectra for this compound at this time, this guide will detail the expected data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables present the expected spectroscopic data for this compound based on the analysis of its chemical structure. These are predictive values and await experimental verification.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |

| 7.20 - 7.80 | Multiplet | Aromatic-H | ~115 (d, J ≈ 20 Hz) |

| 8.5 - 9.5 | Broad Singlet | -NH₂ | ~125 (d, J ≈ 4 Hz) |

| 9.5 - 10.5 | Broad Singlet | -NH₂⁺ | ~130 (d, J ≈ 8 Hz) |

| ~135 | |||

| ~155 (d, J ≈ 250 Hz) | |||

| ~165 | |||

| ~118 (d, J ≈ 15 Hz) |

Note: Predicted chemical shifts are highly dependent on the solvent and experimental conditions. 'd' denotes a doublet, with the J-value representing the coupling constant.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400 - 3200 | Strong, Broad | N-H stretching (amidinium and amine) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1680 - 1640 | Strong | C=N stretching (amidinium) |

| 1620 - 1580 | Medium to Strong | N-H bending |

| 1600 - 1450 | Medium | C=C stretching (aromatic) |

| 1250 - 1200 | Strong | C-F stretching |

| 800 - 700 | Strong | C-H bending (out-of-plane aromatic) |

Table 3: Expected Mass Spectrometry Data

| m/z Value | Interpretation |

| [M+H]⁺ | Molecular ion peak of the free base |

| Fragments | Fragmentation pattern would involve loss of NH₃, HCN, and potentially the fluorine atom. |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These represent standard methodologies that would be applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

The spectral width should encompass the expected range for carbon chemical shifts (e.g., 0-180 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range to detect the molecular ion and any fragment ions.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The confirmation of the chemical structure and purity of this compound is a prerequisite for its use in research and development. While specific experimental data is not currently available in the public domain, the methodologies and expected spectral characteristics outlined in this guide provide a solid framework for its comprehensive analysis. Researchers synthesizing or working with this compound are encouraged to perform the described spectroscopic analyses to generate and publish this important data, thereby contributing to the broader scientific community.

Potential Research Areas for 2-Fluorobenzamidine Hydrochloride: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzamidine hydrochloride is a small molecule of significant interest within the drug discovery and development landscape. Its structural motif, featuring a fluorinated benzene ring coupled with a benzamidine functional group, positions it as a versatile scaffold for the synthesis of novel therapeutic agents. While direct biological data on this compound is limited, its derivatives have shown notable activity, particularly in the realm of oncology. This technical guide aims to consolidate the existing knowledge surrounding 2-fluorobenzamidine and its derivatives, providing a comprehensive overview of its chemical properties, and extrapolating potential research avenues. By examining the biological activity of closely related compounds, we can delineate promising research directions and furnish detailed experimental protocols to facilitate further investigation into this compound's therapeutic potential.

Chemical Properties of this compound

This compound is a white to off-white crystalline powder that is soluble in water.[1] The presence of the fluorine atom and amine functional groups are key characteristics of this compound.[1] It is primarily utilized as a building block or intermediate in the synthesis of more complex pharmaceutical compounds.[1]

| Property | Value | Source |

| CAS Number | 57075-81-7 | [1] |

| Molecular Formula | C₇H₈ClFN₂ | [1] |

| Molecular Weight | 174.6 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

Potential Research Areas

Oncology

The most promising area of research for this compound lies in oncology. This is largely informed by studies on its derivative, bithiophene-fluorobenzamidine (BFB), which has shown potent antitumor, pro-apoptotic, and anti-metastatic activities.

A study on a breast cancer model induced by 7,12-dimethylbenz(a)anthracene (DMBA) in female Swiss mice revealed that BFB significantly reduced tumor incidence by approximately 88%. In this model, DMBA administration led to an upregulation of Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal Growth Factor Receptor 2 (HER2), alongside a downregulation of tumor suppressor protein p53, p21, Estrogen Receptor-α (ESR-α), and Caspase-3 (CAS3). Treatment with BFB successfully reversed these molecular changes, causing a significant downregulation of CDK1 and HER2, and an upregulation of p53, p21, ESR-α, and CAS3.[2]

These findings suggest that this compound could serve as a crucial starting material for the synthesis of novel compounds targeting key signaling pathways implicated in cancer progression.

Serine Protease Inhibition

Benzamidine is a well-known competitive inhibitor of trypsin and other serine proteases. It functions by binding to the active site of these enzymes, thus preventing substrate binding and subsequent catalysis. Given this established activity, it is highly probable that this compound also exhibits inhibitory activity against serine proteases. The fluorine substitution on the benzene ring may influence its binding affinity and selectivity for different proteases.

Research in this area would involve screening this compound against a panel of serine proteases to determine its inhibitory profile and potency (IC50 and Ki values).

The antitumor effects of the derivative BFB appear to be mediated through the modulation of key proteins involved in cell cycle regulation and apoptosis.

Experimental Protocols

The following are detailed experimental protocols adapted from studies on bithiophene-fluorobenzamidine (BFB), which can be applied to the investigation of this compound and its novel derivatives.

Synthesis of Novel Derivatives from this compound

A general protocol for the synthesis of derivatives would involve the reaction of this compound with various chemical moieties. For example, to synthesize a bithiophene derivative, one could follow a procedure analogous to that used for BFB.

Protocol:

-

Dissolve this compound in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add an equimolar amount of a suitable base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt and generate the free base.

-

In a separate flask, prepare the desired coupling partner (e.g., an activated bithiophene carboxylic acid).

-

Add the coupling partner to the reaction mixture containing the 2-fluorobenzamidine free base.

-

Add a coupling agent (e.g., HATU or HBTU) and continue stirring at room temperature or with gentle heating.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assays

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Grow cancer cells to confluency in a 6-well plate.

-

Create a "wound" in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium containing the test compound or vehicle.

-

Capture images of the wound at 0 hours and after 24-48 hours.

-

Measure the wound closure area to assess cell migration.

Western Blot Analysis

-

Treat cells with the test compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, HER2, p53, p21, ESR-α, Caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data from Bithiophene-Fluorobenzamidine (BFB) Studies

The following table summarizes the quantitative data obtained from studies on BFB, which can serve as a benchmark for future research on this compound derivatives.

| Parameter | Cell Line/Model | Value | Source |

| Tumor Incidence Reduction | DMBA-induced breast cancer in mice | ~88% | [2] |

| IC50 (Antiproliferative Activity) | HCT-116 colon cancer cells | ~0.3 µg/mL |

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The significant anticancer activity of its bithiophene derivative strongly suggests that a focused research program on synthesizing and evaluating new derivatives of this compound is warranted. The proposed research areas in oncology and serine protease inhibition, coupled with the detailed experimental protocols provided, offer a solid foundation for initiating such investigations. Further exploration of this compound and its analogues could lead to the discovery of new drug candidates with improved efficacy and novel mechanisms of action.

References

A Technical Guide to 2-Fluorobenzamidine Hydrochloride as a Fragment for Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying lead compounds in drug development.[1][2] FBDD utilizes libraries of small, low-molecular-weight molecules (typically < 300 Da), known as fragments, to probe the binding sites of biological targets.[2][3] These fragments, although often exhibiting weak binding affinity (in the micromolar to millimolar range), can form highly efficient and high-quality interactions with the target protein.[1][2] The identified fragment "hits" then serve as starting points for optimization, where they are systematically grown, linked, or combined to generate more potent, drug-like molecules.[2][3] This approach offers several advantages, including a more thorough exploration of chemical space and a higher probability of achieving lead compounds with favorable physicochemical properties.[4]

2-Fluorobenzamidine hydrochloride is a fragment molecule that serves as a valuable scaffold for molecular design and screening of novel drug candidates.[5] Its benzamidine core is a well-established pharmacophore for interacting with specific enzyme classes, while the fluorine substitution offers opportunities for modulating properties like binding affinity and metabolic stability.

Physicochemical Properties of this compound

Understanding the fundamental properties of a fragment is critical for library design and interpreting screening results.

| Property | Value | Reference |

| CAS Number | 57075-81-7 | [6] |

| Molecular Formula | C₇H₈FN₂ · HCl | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in water | [6] |

Core Application: Targeting Serine Proteases

The benzamidine moiety is a well-known "privileged scaffold" that competitively inhibits serine proteases.[7][8] These enzymes, which include trypsin, thrombin, and plasmin, play crucial roles in various physiological and pathological processes, making them attractive drug targets.[8][9][10] The positively charged amidinium group of the benzamidine fragment mimics the side chain of arginine or lysine, allowing it to form a key salt bridge interaction with a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of the enzyme.[11]

Quantitative Data: Inhibition of Serine Proteases

| Compound | Target Protease | Inhibition Constant (Kᵢ) | Reference |

| Pentamidine (bivalent benzamidine) | Plasmin | 2.1 ± 0.8 µM | [7] |

| Pentamidine (bivalent benzamidine) | Thrombin | 4.5 ± 2.3 µM | [7] |

| Pentamidine (bivalent benzamidine) | tPA | 43 ± 9.7 µM | [7] |

| Benzamidine | Trypsin-like (from A. gemmatalis) | 11.2 µM | [11] |

The fluorine atom in 2-Fluorobenzamidine can further influence binding affinity through hydrophobic interactions or by altering the electronic properties of the aromatic ring, which can affect interactions with the enzyme's binding pocket.[9]

Experimental Protocols for Fragment Screening and Validation

Identifying and validating fragment hits requires highly sensitive biophysical techniques capable of detecting weak binding events.[4]

Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions and is well-suited for primary fragment screening due to its sensitivity and relatively high throughput.[12][13][14]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Methodology:

-

Protein Immobilization: The target protein (e.g., a serine protease) is immobilized onto a sensor chip surface (e.g., a CM5 chip with a dextran matrix).[15]

-

Fragment Library Screening: Solutions of individual fragments from a library, including this compound (typically at concentrations around 100-200 µM), are flowed over the sensor surface.[16]

-

Binding Detection: Binding of a fragment to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).[15] This real-time data produces a sensorgram.

-

Data Analysis: Fragments that produce a significant and reproducible response are considered primary hits. The magnitude of the response can give an initial estimate of binding affinity.[12]

-

Hit Validation: Hits are then typically re-tested in a dose-response format to confirm binding and determine an equilibrium dissociation constant (Kᴅ).[17]

Caption: Workflow for a typical SPR-based fragment screening experiment.

Structural Validation using X-ray Crystallography

X-ray crystallography provides high-resolution, atomic-level detail of how a fragment binds to its target, which is invaluable for structure-based drug design and hit-to-lead optimization.[18][19]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Methodology:

-

Crystal Generation: Crystals of the target protein are grown. This can be a challenging and time-consuming step.[20]

-

Soaking or Co-crystallization:

-

Soaking: Pre-grown protein crystals are transferred to a solution containing a high concentration of the fragment (e.g., this compound). The fragment then diffuses into the crystal and binds to the protein.[18]

-

Co-crystallization: The protein and fragment are mixed together before crystallization is initiated.

-

-

X-ray Diffraction: The protein-fragment complex crystal is exposed to a high-intensity X-ray beam (often at a synchrotron). The crystal diffracts the X-rays into a specific pattern.[21]

-

Data Processing and Structure Solution: The diffraction pattern is processed to generate an electron density map. A molecular model of the protein-fragment complex is then built into this map and refined to yield the final atomic structure.[21]

Functional Validation via Enzyme Inhibition Assay

For fragments targeting enzymes like serine proteases, a functional assay is essential to confirm that binding leads to inhibition of catalytic activity.

Objective: To measure the inhibition of serine protease activity by this compound.

Methodology:

-

Assay Components:

-

Enzyme: A purified serine protease (e.g., trypsin, thrombin).

-

Substrate: A chromogenic or fluorogenic substrate that releases a detectable signal upon cleavage by the enzyme (e.g., MeOSuc-AAPV-pNA for neutrophil elastase).[22]

-

Inhibitor: this compound at various concentrations.

-

Buffer: An appropriate buffer to maintain optimal pH and ionic strength for enzyme activity.

-

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of the inhibitor for a set period.

-

The reaction is initiated by adding the substrate.

-

The rate of product formation (increase in absorbance or fluorescence) is monitored over time using a plate reader.[7]

-

-

Data Analysis: The rate of reaction at each inhibitor concentration is compared to the uninhibited control. The data is then plotted to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Kᵢ (inhibition constant) through methods like the Dixon plot.[7]

References

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 4. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]

- 5. biocat.com [biocat.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor" by Ian M. Paquette [dune.une.edu]

- 11. scielo.br [scielo.br]

- 12. pubs.acs.org [pubs.acs.org]

- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 20. journals.iucr.org [journals.iucr.org]

- 21. researchgate.net [researchgate.net]

- 22. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on 2-Fluorobenzamidine Hydrochloride Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the early-stage research concerning 2-Fluorobenzamidine hydrochloride and its derivatives, with a particular focus on their potential applications in oncology. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the synthesis, biological activity, and experimental evaluation of this promising class of compounds.

Synthesis of this compound Derivatives

This compound serves as a crucial building block for the synthesis of more complex derivatives.[1] The core structure is typically derived from 2-fluorobenzonitrile. A notable derivative that has garnered significant research interest is a bithiophene fluorobenzamidine (BFB), which has demonstrated potent anti-cancer activity.[2][3]

General Synthesis Pathway

The synthesis of complex derivatives like BFB generally involves a multi-step process. A plausible route, based on the synthesis of structurally similar compounds, begins with the appropriate halogenated bithiophene, which is then coupled with a fluorobenzonitrile moiety. This is followed by the conversion of the nitrile group to an amidine hydrochloride via the classical Pinner reaction.[2][4]

Experimental Protocol: Synthesis of a Bithiophene Fluorobenzamidine (BFB) Derivative

The following protocol is a representative example for the synthesis of a dicationic bithiophene-5-carboxamidine derivative, which is structurally analogous to the widely studied BFB.

Step 1: Cyanation of the Bithiophene Intermediate [2]

-

A mixture of 4-(5′-bromo-[2,2′-bithiophen]-5-yl)-2-fluorobenzonitrile (2.50 mmol) and Copper(I) cyanide (CuCN) (3.0 mmol) is prepared in dry dimethylformamide (DMF) (25 mL).

-

The reaction mixture is refluxed at 120–130 °C for 48 hours.

-

Upon completion, the mixture is poured into a water/ammonia solution and extracted with ethyl acetate.

-

The organic extract is washed with water and brine, then dried over sodium sulfate (Na₂SO₄).

-

The crude product is recrystallized from an ethanol/ethyl acetate mixture to yield the dicarbonitrile derivative.

Step 2: Formation of the Amidine (Pinner Reaction) [2][4]

-

The synthesized dicarbonitrile derivative is reacted with Lithium bis(trimethylsilyl)amide (LiN(TMS)₂).

-

This is followed by hydrolysis with gaseous hydrogen chloride in ethanol.

-

The resulting precipitate is neutralized with 1 N sodium hydroxide (NaOH) to yield the free base of the diamidine.

-